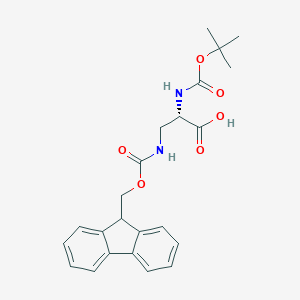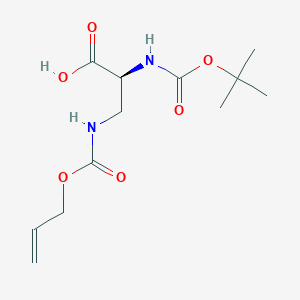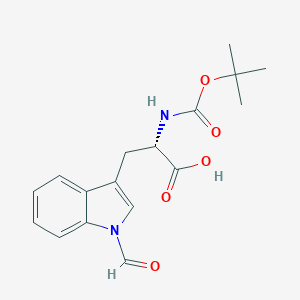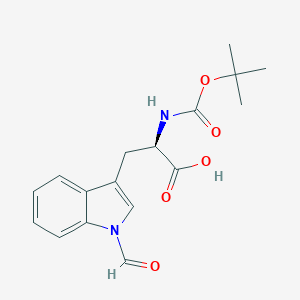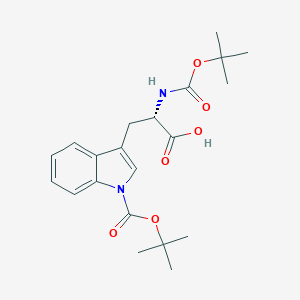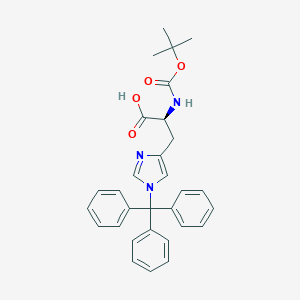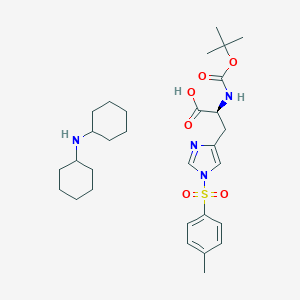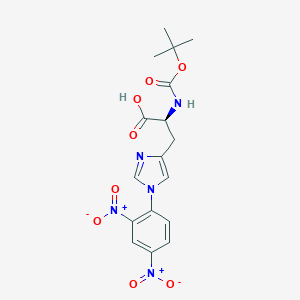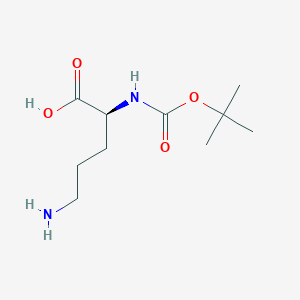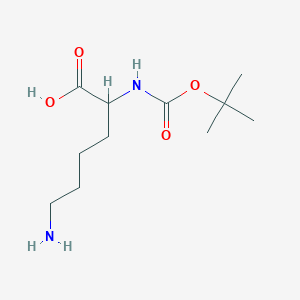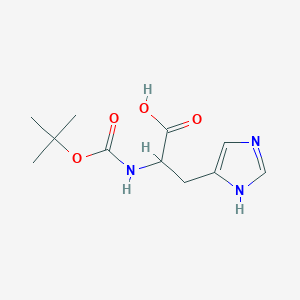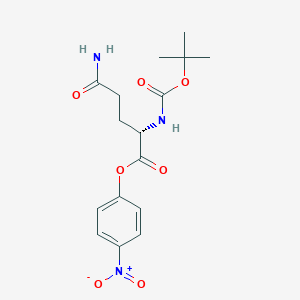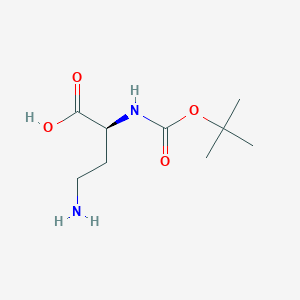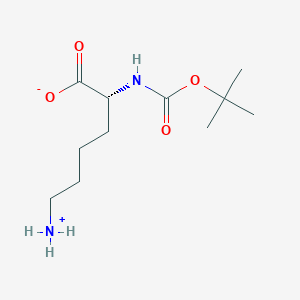
tert-Butyl (4-aminobutyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE, is a compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 g/mol . This compound is used in the preparation of pharmacologically active compounds and spermidine analogues, and in the introduction of a C4-spacer .
Molecular Structure Analysis
The InChI code for tert-Butyl (4-aminobutyl)carbamate hydrochloride is 1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H . The canonical SMILES structure is CC(C)(C)OC(=O)NCCCCN.Cl .
Physical And Chemical Properties Analysis
Tert-Butyl (4-aminobutyl)carbamate hydrochloride is a white to yellow powder or crystals . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- tert-Butyl (4-aminobutyl)carbamate hydrochloride is crucial in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant in enantioselective syntheses. The compound's crystal structure facilitates the understanding of its relative substitution in intermediates (Ober et al., 2004).
- It serves as an important intermediate for synthesizing complex molecules, such as omisertinib (AZD9291), highlighting its role in the development of biologically active compounds (Zhao et al., 2017).
Chemical Reactions and Mechanisms
- The compound is used in the Curtius rearrangement process, where it is formed through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This process is crucial for generating protected amino acids, demonstrating the compound’s role in complex organic synthesis (Lebel & Leogane, 2005).
- In the study of protonation sites and dissociation mechanisms, tert-butyl (4-aminobutyl)carbamate hydrochloride offers insights into the gas-phase structures of tert-butylcarbamate ions, important for mass spectrometric assays in newborn screening (Spáčil et al., 2011).
Material Synthesis and Analysis
- The compound is involved in the preparation of novel glycoconjugates through glycosylative transcarbamylation, demonstrating its role in the creation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
- It is also significant in the enantioselective synthesis of 2-substituted pyrrolidines, showcasing its role in the creation of chiral compounds with potential pharmaceutical applications (Zhou et al., 2019).
Advanced Materials and Complex Reactions
- The compound participates in the environmentally benign synthesis of degradable polycarbonates derived from dihydroxybutyric acid, indicating its role in the development of biocompatible polymers (Tsai et al., 2016).
- It is used in the synthesis of silicon-based carbamate derivatives as potential acetyl- and butyrylcholinesterase inhibitors, highlighting its application in synthesizing compounds with bioactive properties (Bąk et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFSBFDCMJTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660907 |
Source


|
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobutyl)carbamate hydrochloride | |
CAS RN |
33545-98-1 |
Source


|
| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

